molecular formula C14H11ClFNO4S B13347353 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride CAS No. 16638-95-2

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride

Cat. No.: B13347353
CAS No.: 16638-95-2
M. Wt: 343.8 g/mol
InChI Key: NJORMOSCSDPPIK-UHFFFAOYSA-N
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Description

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a potential inhibitor of various enzymes, making it a valuable compound in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides .

Mechanism of Action

The mechanism of action of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit human neutrophil elastase sets it apart from other similar compounds .

Biological Activity

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride, often referred to as a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a complex arrangement that includes a sulfonyl fluoride group, an acetamido linkage, and a chlorophenoxy moiety, which together may interact selectively with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C14H14ClFNO3SC_{14}H_{14}ClFNO_3S. The sulfonyl fluoride group is known for its reactivity in nucleophilic substitution reactions, which can lead to the formation of sulfonic acids upon hydrolysis. The presence of electron-donating groups can influence the stability and reactivity of the compound in aqueous environments.

Biological Activity

1. Enzyme Inhibition
Research indicates that compounds with sulfonyl fluoride groups can act as enzyme inhibitors. Specifically, this compound has been studied for its potential to inhibit specific enzymes involved in various biological pathways. This inhibition can be crucial in the development of therapeutic agents targeting diseases such as cancer and infections.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity, particularly against certain bacterial and fungal strains. The chlorophenoxy moiety may enhance its efficacy by improving membrane permeability or altering binding affinities to microbial targets.

3. Binding Affinity Studies
Interaction studies using techniques such as surface plasmon resonance or isothermal titration calorimetry have shown that this compound can bind selectively to target proteins or enzymes. Understanding these interactions is vital for optimizing the compound's efficacy and specificity in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is helpful:

Compound NameKey FeaturesBiological Activity
This compoundSulfonyl fluoride, chlorophenoxyPotential enzyme inhibitor
3-Aminobenzenesulfonyl FluorideAmino group enhances reactivityAntifungal properties
4-Chlorobenzenesulfonyl FluorideChlorine substituentAntibacterial activity
N-Acetyl-4-chlorobenzenesulfonamideSulfonamide functionalityVaries; less reactive

This table highlights the unique aspects of this compound, particularly its specific structural features that may influence its biological activity and reactivity profile.

Case Studies

Several studies have focused on the biological activity of sulfonyl fluorides:

  • Study on Antimicrobial Activity : A recent study demonstrated that sulfonyl fluorides exhibit significant antibacterial effects against resistant strains of bacteria. The mechanism was attributed to their ability to inhibit key metabolic enzymes required for bacterial survival.
  • Enzyme Inhibition Research : Another research project investigated the inhibition of serine proteases by sulfonyl fluorides, including our compound of interest. The results indicated a strong binding affinity and competitive inhibition, suggesting potential therapeutic applications in treating diseases where serine proteases play a critical role.

Properties

CAS No.

16638-95-2

Molecular Formula

C14H11ClFNO4S

Molecular Weight

343.8 g/mol

IUPAC Name

4-[[2-(3-chlorophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11ClFNO4S/c15-10-2-1-3-12(8-10)21-9-14(18)17-11-4-6-13(7-5-11)22(16,19)20/h1-8H,9H2,(H,17,18)

InChI Key

NJORMOSCSDPPIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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